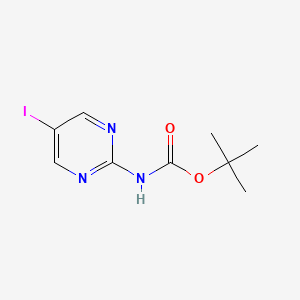

tert-Butyl (5-iodopyrimidin-2-yl)carbamate

Description

tert-Butyl (5-iodopyrimidin-2-yl)carbamate is a pyrimidine derivative featuring an iodine substituent at position 5 and a tert-butyl carbamate group at position 2. The compound serves as a critical intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) due to the reactivity of the iodine atom . Its molecular formula is inferred as C₉H₁₂IN₃O₂, with a molecular weight of 323.12 g/mol (calculated). The tert-butyl carbamate group acts as a protective moiety for amines, enhancing stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl N-(5-iodopyrimidin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN3O2/c1-9(2,3)15-8(14)13-7-11-4-6(10)5-12-7/h4-5H,1-3H3,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODZIUFJQHHKNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=N1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions:

-

Reagents : 5-Iodopyrimidin-2-amine, (Boc)₂O, base (e.g., triethylamine, DMAP).

-

Solvents : Tetrahydrofuran (THF), dichloromethane (DCM), or acetone/water mixtures.

-

Temperature : 0–40°C, typically room temperature.

-

Dissolve 5-iodopyrimidin-2-amine (1 eq) in acetone/water (1:1).

-

Add triethylamine (1.5 eq) and (Boc)₂O (1.2 eq).

-

Stir at 25°C for 2–4 hours.

-

Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

For halogenated precursors, palladium-catalyzed coupling offers regioselective iodination. This method is ideal for introducing iodine at the 5-position of pyrimidine rings.

Reaction Parameters:

-

Catalysts : PdCl₂(PPh₃)₂, CuI.

-

Substrates : 5-Bromopyrimidin-2-amine derivatives.

-

Iodination Agents : NaI or KI.

-

Solvents : DMF, DMSO.

-

React di-tert-butyl 5-bromopyrimidin-2-ylcarbamate (0.5 mmol) with NaI (2 eq).

-

Add PdCl₂(PPh₃)₂ (0.05 mmol) and CuI (0.05 mmol) in DMF.

-

Heat at 80°C for 12 hours.

-

Isolate via aqueous workup and recrystallization.

Boc Protection Under Microwave or Flow Conditions

Advanced methods employ microwave-assisted synthesis or continuous-flow systems to enhance efficiency.

Optimization Data:

| Parameter | Microwave Method | Flow Chemistry |

|---|---|---|

| Reaction Time | 10–30 min | 5–15 min |

| Temperature | 100–120°C | 80–100°C |

| Yield Improvement | 15–20% | 10–25% |

| Key Reference |

Microwave Protocol (from):

-

Mix 5-iodopyrimidin-2-amine, (Boc)₂O, and DMAP in THF.

-

Irradiate at 100°C for 15 minutes.

-

Purify via flash chromatography.

Comparative Analysis of Methods

The table below evaluates key methodologies:

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | Simple, cost-effective | Requires anhydrous conditions | 70–90% |

| Pd-Catalyzed Coupling | Regioselective iodination | High catalyst loading | 60–75% |

| Microwave/Flow | Rapid, scalable | Specialized equipment needed | 75–95% |

Critical Factors in Reaction Optimization

Solvent Selection

Base Effects

Chemical Reactions Analysis

Chemical Reactions

Tert-butyl (5-iodopyrimidin-2-yl)carbamate can participate in several chemical reactions:

-

Sonogashira Coupling : Di-tert-butyl 5-iodopyrimidin-2-ylcarbamate undergoes Sonogashira coupling reactions with alkynes in the presence of

and CuI . The reaction is performed under a nitrogen atmosphere with triethylamine in dry acetonitrile . -

Substitution Reactions : The iodine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

-

Oxidation and Reduction Reactions : The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Reagents and Conditions

-

Substitution Reactions : Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

-

Oxidation Reactions : Reagents such as hydrogen peroxide or peracids can be used for oxidation.

-

Reduction Reactions : Reducing agents like lithium aluminum hydride

or sodium borohydride

are commonly employed.

Decomposition Reactions

Under certain conditions, tert-butyl (5-iodopyrimidin-2-yl)(methyl)carbamate may undergo thermal decomposition or hydrolysis, releasing carbon dioxide and other byproducts.

Scientific Research Applications

Medicinal Chemistry

Antibiotic Resistance Modulation

Recent studies have highlighted the potential of 2-aminopyrimidine derivatives, including tert-butyl (5-iodopyrimidin-2-yl)carbamate, in combating antibiotic resistance, particularly against methicillin-resistant Staphylococcus aureus (MRSA). These compounds have shown efficacy in modulating bacterial biofilm formation, which is crucial in the pathogenesis of infections caused by multidrug-resistant bacteria. For instance, a study demonstrated that certain derivatives could inhibit MRSA biofilm formation by up to 85.5% at a concentration of 200 µM .

Organic Synthesis

Synthesis of Bioactive Compounds

this compound has been employed as a key intermediate in the synthesis of various bioactive molecules. It serves as a protective group for amines during chemical reactions, facilitating the formation of more complex structures. The compound is synthesized using a reaction involving 2-amino-5-iodopyrimidine and di-tert-butyl dicarbonate in the presence of triethylamine and DMAP in tetrahydrofuran .

Example Reaction Conditions:

| Reactants | Solvent | Temperature | Duration | Yield |

|---|---|---|---|---|

| 2-amino-5-iodopyrimidine + DMAP + di-tert-butyl dicarbonate | Tetrahydrofuran | 60°C | 12 hours | 51% |

This method showcases the compound's utility in generating N-Boc-protected derivatives that can be further modified to yield diverse pharmacophores.

Biochemical Applications

Biofilm Inhibition Studies

The compound has been investigated for its ability to inhibit biofilm formation across various bacterial strains. In one study, it was found that derivatives based on the pyrimidine scaffold could significantly suppress biofilm development in Gram-positive bacteria while exhibiting varied efficacy against Gram-negative strains . This characteristic makes it a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

Study on Biofilm Modulation

A comprehensive study evaluated the biofilm inhibitory effects of various pyrimidine derivatives, including this compound. The findings are summarized below:

| Compound ID | MSSA Inhibition (%) | MRSA Inhibition (%) |

|---|---|---|

| 10 | 83.9 | 80.1 |

| 15 | 65.5 | 85.5 |

| 22 | 52.5 | Not significant |

This study indicates that specific modifications to the pyrimidine structure can enhance biofilm inhibition, suggesting that this compound could be further optimized for improved efficacy against resistant strains .

Mechanism of Action

The mechanism by which tert-Butyl (5-iodopyrimidin-2-yl)carbamate exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity and providing insights into their function.

Molecular Targets and Pathways:

Enzymes: Specific enzymes that interact with the compound can be studied to understand their role in biological processes.

Pathways: The compound can be used to investigate metabolic pathways and identify potential targets for therapeutic intervention.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares tert-Butyl (5-iodopyrimidin-2-yl)carbamate with structurally related compounds, emphasizing substituents, core heterocycles, and applications:

Key Research Findings

Halogen Reactivity

- Iodine vs. Bromine/Chlorine : The iodine atom in the target compound exhibits higher reactivity in cross-coupling reactions due to its larger atomic radius and lower electronegativity compared to bromine or chlorine. This makes it preferable for forming carbon-carbon bonds in medicinal chemistry .

- Bromine Analogs : Compounds like tert-Butyl (5-bromopyridin-3-yl)carbamate are less reactive but offer cost advantages in large-scale synthesis .

Heterocycle Influence

- Pyrimidine vs. Pyridine : Pyrimidine-based compounds (e.g., the target) have distinct electronic properties due to the presence of two nitrogen atoms, enhancing their binding affinity in biological targets compared to pyridine derivatives .

Functional Group Impact

- Hydroxyl/Methyl Groups : tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate and tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate show altered solubility and reactivity profiles. The hydroxyl group increases polarity, while methyl groups enhance lipophilicity .

Biological Activity

Tert-butyl (5-iodopyrimidin-2-yl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This compound incorporates both a pyrimidine ring and a carbamate functional group, which are known to be pivotal in various biological interactions. The unique structure of this compound allows for diverse applications, particularly in drug development and organic synthesis.

- Molecular Formula : C₁₁H₁₄N₂O₂I

- Molecular Weight : Approximately 321.1153 g/mol

The compound features a tert-butyl group, an iodine atom at the 5-position of the pyrimidine ring, and a carbamate functional group. These components contribute to its reactivity and potential biological activity.

1. Antimicrobial Activity

A study evaluating the biofilm-modulating effects of 2-aminopyrimidine derivatives found that certain compounds effectively inhibited biofilm formation in Staphylococcus aureus strains. For instance, compound 10 inhibited MRSA biofilm formation by 80.1% at 200 µM concentration . This suggests that this compound may also possess similar antimicrobial properties due to its structural similarities.

| Compound | MSSA Inhibition (%) | MRSA Inhibition (%) |

|---|---|---|

| 10 | 83.9 | 80.1 |

| 15 | 72 | 85.5 |

2. Antitumor Activity

Research on pyrimidine derivatives has indicated their potential as antitumor agents. For example, certain derivatives were found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial membrane potential changes . The specific activity of this compound remains to be thoroughly investigated; however, its structural components suggest it may share these antitumor properties.

3. Enzyme Inhibition

The inhibition of enzymes involved in metabolic pathways is another area where pyrimidine derivatives excel. For instance, compounds targeting the MEP pathway have shown effectiveness against Plasmodium falciparum, the causative agent of malaria . Given that this compound contains a pyrimidine moiety, it may also interact with similar enzymatic targets.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups enhancing its biological potential . The synthesis process can include:

- Formation of the Iodinated Pyrimidine : Utilizing iodine reagents to introduce the iodine atom at the desired position on the pyrimidine ring.

- Carbamate Formation : Reacting the iodinated pyrimidine with carbamic acid derivatives under controlled conditions to yield the final product.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-Butyl (5-iodopyrimidin-2-yl)carbamate?

- Methodological Answer : The compound is synthesized via iodination of a pyrimidine precursor. A representative protocol involves:

- Reacting tert-butyl (5-chloropyrimidin-2-yl)carbamate with iodine in anhydrous THF under nitrogen, using TMEDA as a ligand and hexamethyldisilazane lithium (LiHMDS) as a base .

- After quenching with Na₂S₂O₃, the crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) to yield a white solid (75% yield, m.p. 183°C) .

- Key Variables : Reaction temperature (–78°C to room temperature), stoichiometry of LiHMDS/I₂ (2:1), and inert atmosphere .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H NMR : Peaks at δ 8.22 (s, 1H, pyrimidine-H), 1.36 (s, 9H, tert-butyl) confirm the structure .

- Melting Point : A sharp melting point (e.g., 183°C) indicates purity .

- HPLC-MS : Used to verify molecular ion peaks and detect impurities (>95% purity threshold) .

Q. What safety protocols are mandatory for handling this compound?

- Methodological Answer :

- GHS Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can iodination efficiency be optimized in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Evaluate alternative bases (e.g., LDA vs. LiHMDS) for improved deprotonation .

- Solvent Effects : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance iodine solubility and reaction rate .

- Stoichiometry : Optimize I₂ excess (1.1–1.5 equiv.) to minimize unreacted starting material while avoiding side reactions .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Moisture Sensitivity : Degrades via carbamate hydrolysis; store under nitrogen with desiccants (e.g., molecular sieves) .

- Thermal Stability : Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days, suggesting room-temperature storage is acceptable .

- Light Sensitivity : Protect from UV exposure to prevent iodopyrimidine decomposition .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- Deuteration : Re-dissolve in deuterated DMSO to eliminate solvent impurities and confirm peak assignments .

- 2D NMR : Use HSQC/HMBC to correlate pyrimidine protons with adjacent carbons and resolve overlapping signals .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if ambiguity persists .

Q. What strategies address low yields in downstream coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Protecting Group Compatibility : Ensure the tert-butyl carbamate remains stable under coupling conditions (e.g., Pd catalysts, basic media) .

- Pre-activation : Pre-treat the 5-iodo site with ZnCl₂ to enhance electrophilicity for cross-coupling .

- Catalyst Screening : Test Pd(OAc)₂/XPhos systems for improved turnover in electron-deficient pyrimidines .

Q. How are structural analogs of this compound designed for SAR studies?

- Methodological Answer :

- Core Modifications : Replace iodine with Br, Cl, or CF₃ to assess electronic effects on reactivity .

- Carbamate Alternatives : Substitute tert-butyl with benzyl or allyl groups to study steric influences .

- Bioisosteres : Explore pyridine-to-pyrazine swaps to modulate solubility and binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.